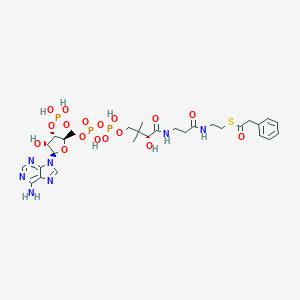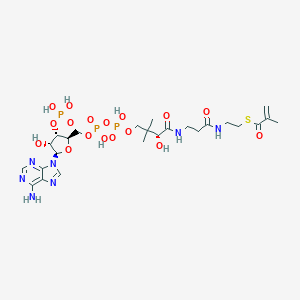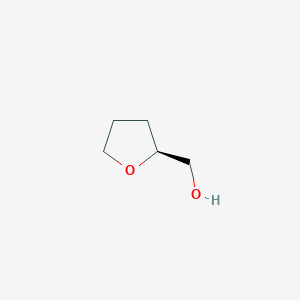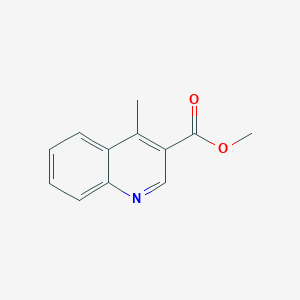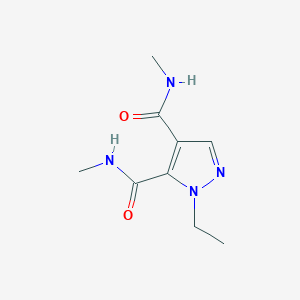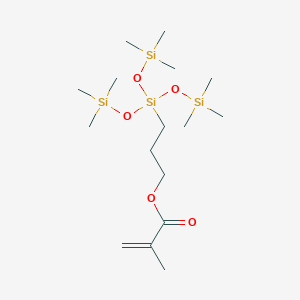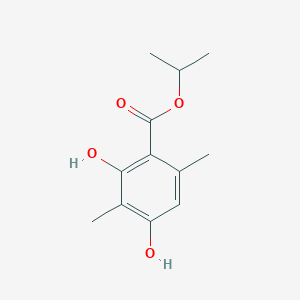
5-Amino-1,1-dimethylhexyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1,1-dimethylhexyl dihydrogen phosphate, also known as ADHP, is a chemical compound that has been widely used in scientific research due to its unique properties. ADHP is a zwitterionic surfactant that has both positive and negative charges, making it an excellent candidate for various applications in biochemistry and biophysics.
作用機序
5-Amino-1,1-dimethylhexyl dihydrogen phosphate acts as a zwitterionic surfactant, meaning it has both positive and negative charges. The positive charge interacts with the negatively charged head groups of phospholipids, while the negative charge interacts with the positively charged amino acid residues of proteins. This interaction leads to the solubilization of membrane proteins and the stabilization of their native conformation.
生化学的および生理学的効果
5-Amino-1,1-dimethylhexyl dihydrogen phosphate has been shown to have minimal effects on the biochemical and physiological properties of proteins. Studies have shown that 5-Amino-1,1-dimethylhexyl dihydrogen phosphate does not affect the enzymatic activity or stability of proteins. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate also does not affect the lipid composition or fluidity of cell membranes.
実験室実験の利点と制限
One of the significant advantages of using 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in lab experiments is its ability to solubilize membrane proteins and stabilize their native conformation. This property makes it easier to study the structure and function of membrane proteins. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate is also easy to use and can be readily prepared in the lab.
However, there are some limitations to using 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in lab experiments. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate has limited solubility in nonpolar solvents, which can limit its use in some experiments. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can also interfere with some assays, such as the Bradford assay, which is commonly used to quantify protein concentration.
将来の方向性
There are several future directions for the use of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in scientific research. One possible direction is the development of new surfactants with improved properties. Researchers are currently working on developing surfactants that can solubilize membrane proteins more efficiently and have fewer limitations than 5-Amino-1,1-dimethylhexyl dihydrogen phosphate.
Another future direction is the application of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in drug delivery. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can form micelles, which can encapsulate hydrophobic drugs and improve their solubility. Researchers are currently exploring the use of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate micelles for the delivery of anticancer drugs and other therapeutics.
Conclusion:
5-Amino-1,1-dimethylhexyl dihydrogen phosphate is a zwitterionic surfactant that has been widely used in scientific research due to its unique properties. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can solubilize membrane proteins and stabilize their native conformation, making it easier to study their structure and function. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate has minimal effects on the biochemical and physiological properties of proteins and does not affect the lipid composition or fluidity of cell membranes. While there are limitations to using 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in lab experiments, there are several future directions for its use in scientific research, including the development of new surfactants and the application of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in drug delivery.
合成法
The synthesis of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate involves the reaction of 5-amino-1,1-dimethylhexylamine with phosphoric acid. The reaction is carried out in an aqueous solution, and the pH is adjusted to around 7 to facilitate the formation of the zwitterionic surfactant. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
5-Amino-1,1-dimethylhexyl dihydrogen phosphate has been widely used in various scientific research fields due to its unique properties. One of the most significant applications of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate is in the study of membrane proteins. Membrane proteins are essential components of cell membranes, and they play a crucial role in various cellular processes. However, the study of membrane proteins is challenging due to their hydrophobic nature. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can solubilize membrane proteins and stabilize their native conformation, making it easier to study their structure and function.
5-Amino-1,1-dimethylhexyl dihydrogen phosphate has also been used in the study of protein-lipid interactions. Lipids are essential components of cell membranes, and they interact with proteins to regulate various cellular processes. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can mimic the properties of cell membranes and facilitate the study of protein-lipid interactions.
特性
CAS番号 |
18864-28-3 |
|---|---|
製品名 |
5-Amino-1,1-dimethylhexyl dihydrogen phosphate |
分子式 |
C8H20NO4P |
分子量 |
225.22 g/mol |
IUPAC名 |
(6-amino-2-methylheptan-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C8H20NO4P/c1-7(9)5-4-6-8(2,3)13-14(10,11)12/h7H,4-6,9H2,1-3H3,(H2,10,11,12) |
InChIキー |
JUFGOWAGSGRBGQ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C)OP(=O)(O)O)N |
正規SMILES |
CC(CCCC(C)(C)OP(=O)(O)O)N |
その他のCAS番号 |
19231-24-4 18864-28-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



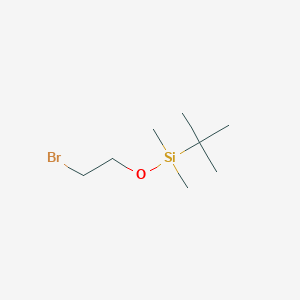

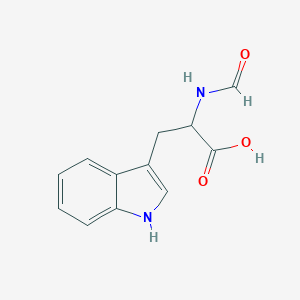

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
